molecular formula C24H27N5O2 B14927363 1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidine-4-carboxamide

1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B14927363
M. Wt: 417.5 g/mol
InChI Key: LKLSENWNYSRMHG-UHFFFAOYSA-N
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Description

1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds .

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at specific receptors, modulating their signaling pathways .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H27N5O2/c1-15-21-19(24(31)28-11-9-18(10-12-28)22(25)30)13-20(17-7-8-17)26-23(21)29(27-15)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3,(H2,25,30)

InChI Key

LKLSENWNYSRMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)C(=O)N)CC5=CC=CC=C5

Origin of Product

United States

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